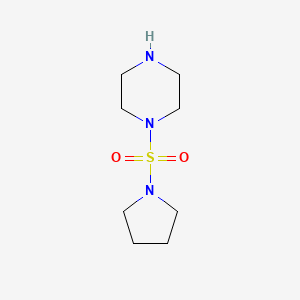

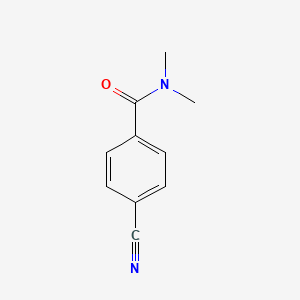

1-(Pyrrolidine-1-sulfonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

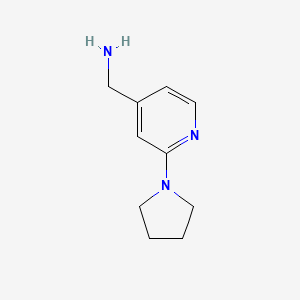

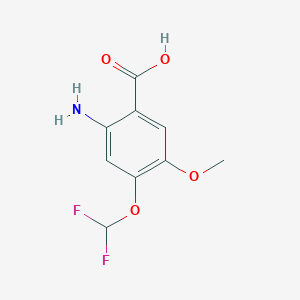

1-(Pyrrolidine-1-sulfonyl)piperazine is a chemical compound that features both a piperazine and a pyrrolidine ring, which are common structural motifs in medicinal chemistry. The sulfonyl group attached to the pyrrolidine ring suggests potential for increased solubility and may play a role in the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related piperazine compounds often involves the use of amino acids or their derivatives as starting materials. For instance, the synthesis of various piperidine and pyrrolidine derivatives has been achieved through conjugate additions of acyclic and cyclic secondary beta- and gamma-chloroamines to acetylenic sulfones, followed by intramolecular alkylation to afford cyclic enamine sulfones . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound, such as 1-(3-(4-(3-Chlorophenyl)-1-piperazinyl)-2-hydroxypropyl)pyrrolidin-2-one, has been determined using X-ray crystallography. These studies reveal the geometry of the molecule and the presence of intermolecular hydrogen bonds, which could be important for the biological activity of the compound .

Chemical Reactions Analysis

Compounds containing piperazine and pyrrolidine rings can participate in various chemical reactions. For example, piperazinyl-glutamate-pyrimidines have been prepared with different substitutions, leading to potent P2Y12 antagonists . Similarly, piperazine derivatives have been synthesized with antimicrobial activity, indicating the potential for this compound to undergo chemical transformations that could enhance its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the provided papers. However, the properties of similar compounds can be inferred. For instance, the presence of a sulfonyl group is likely to increase the compound's polarity and could affect its solubility in water and organic solvents. The piperazine ring is known to be a versatile moiety that can engage in hydrogen bonding and other non-covalent interactions, which could influence the compound's pharmacokinetic profile and its ability to bind to biological targets .

Scientific Research Applications

Design and Synthesis in Drug Development

1-(Pyrrolidine-1-sulfonyl)piperazine is utilized in drug design, particularly as a scaffold or terminal element in bioactive compounds. Its role in introducing water-solubility to molecules is significant (Meanwell & Loiseleur, 2022).

Antibacterial Properties

This compound has been involved in the synthesis of antibacterial agents, especially in derivatives showing potent activity against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).

Role in Adrenergic Receptor Agonists

It has been examined as a linker in the design of novel human beta(3) adrenergic receptor agonists, showing efficacy and selectivity in this role (Sum et al., 2003).

Antifungal Activity

The compound's derivatives have shown moderate to good antifungal activity, particularly against specific fungal strains like Cryptococcus neoformans (Darandale et al., 2013).

Use in Cardiovascular Research

This compound derivatives have been synthesized and tested for antiarrhythmic and antihypertensive activity, revealing several compounds with significant effects in this area (Malawska et al., 2002).

Future Directions

The pyrrolidine ring, a key component of 1-(Pyrrolidine-1-sulfonyl)piperazine, is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research may focus on exploring the pharmacological potential of pyrrolidine derivatives and their role in the treatment of various diseases .

properties

IUPAC Name |

1-pyrrolidin-1-ylsulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2S/c12-14(13,10-5-1-2-6-10)11-7-3-9-4-8-11/h9H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIWKSJXVXAVTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585501 |

Source

|

| Record name | 1-(Pyrrolidine-1-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

923681-40-7 |

Source

|

| Record name | 1-(Pyrrolidine-1-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B1285729.png)